S-Ethyl 2-oxoazepane-1-carbothioate

Environmental fate Bioconcentration Pesticide residue

S‑Ethyl 2‑oxoazepane‑1‑carbothioate (CAS 24928‑89‑0), also designated 2‑ketomolinate or 2‑oxo‑molinate, is the S‑ethyl ester of hexahydro‑2‑oxo‑1H‑azepine‑1‑carbothioic acid. It is the primary ring‑oxidation metabolite of the thiocarbamate herbicide molinate and is formally classified as a seven‑membered azepane carbothioate.

Molecular Formula C9H15NO2S
Molecular Weight 201.29 g/mol
CAS No. 24928-89-0
Cat. No. B11901974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS-Ethyl 2-oxoazepane-1-carbothioate
CAS24928-89-0
Molecular FormulaC9H15NO2S
Molecular Weight201.29 g/mol
Structural Identifiers
SMILESCCSC(=O)N1CCCCCC1=O
InChIInChI=1S/C9H15NO2S/c1-2-13-9(12)10-7-5-3-4-6-8(10)11/h2-7H2,1H3
InChIKeyUUJZYIUAPPVYMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





S-Ethyl 2-oxoazepane-1-carbothioate (CAS 24928-89-0) Procurement‑Grade Overview and Comparator Landscape


S‑Ethyl 2‑oxoazepane‑1‑carbothioate (CAS 24928‑89‑0), also designated 2‑ketomolinate or 2‑oxo‑molinate, is the S‑ethyl ester of hexahydro‑2‑oxo‑1H‑azepine‑1‑carbothioic acid [1]. It is the primary ring‑oxidation metabolite of the thiocarbamate herbicide molinate and is formally classified as a seven‑membered azepane carbothioate [2]. The compound is supplied principally as a certified reference material for pesticide residue analysis, with a purity specification of ≥98.0% by capillary GC . Its closest comparators within the molinate metabolic/degradation network include the parent herbicide molinate, the regioisomeric 4‑oxomolinate (4‑ketomolinate), molinate sulfoxide, and molinate sulfone.

Why S-Ethyl 2-oxoazepane-1-carbothioate Cannot Be Substituted by Other Molinate Metabolites or the Parent Herbicide


Although all molinate‑derived azepane carbothioates share the same core scaffold, their physicochemical, pharmacokinetic, and analytical behaviours diverge sharply owing to the position and oxidation state of the ring substituent. For example, 2‑ketomolinate and 4‑ketomolinate are regioisomers with identical molecular formula (C₉H₁₅NO₂S) but distinct chromatographic retention and mass spectral fragmentation [1]. The 2‑oxo derivative exhibits a markedly longer excretion half‑life in fish (4.1 h) than the parent molinate (2.2 h) [2], while the 4‑oxo isomer was not detected as a major accumulated product in microbial degradation systems where 2‑oxo‑molinate dominated [3]. These differences mean that a molinate standard cannot serve as a surrogate for 2‑ketomolinate in residue monitoring, nor can 4‑ketomolinate be assumed equivalent for environmental fate or toxicokinetic studies.

Quantitative Differentiation Evidence for S-Ethyl 2-oxoazepane-1-carbothioate Against Closest Analogs


Bioconcentration Factor in Killifish: 2-Ketomolinate vs. Molinate

In laboratory accumulation experiments with killifish (Oryzias latipes), the bioconcentration factor (BCF) of 2‑ketomolinate was determined to be 5.3 (n = 7), which is identical to the BCF of the parent molinate (5.3, n = 7) [1]. This equivalence demonstrates that the 2‑oxo metabolite does not differentially concentrate in aquatic organisms relative to the parent, an observation critical for regulatory exposure assessment.

Environmental fate Bioconcentration Pesticide residue

Excretion Half-Life in Killifish: 2-Ketomolinate vs. Molinate

In the same killifish study, the excretion half‑life of 2‑ketomolinate was 4.1 h, nearly twice that of molinate (2.2 h) [1]. The 1.9‑fold longer retention of the metabolite indicates slower depuration kinetics and potentially extended tissue residence, a property that will influence selection of sampling time‑points in field monitoring and toxicological study design.

Toxicokinetics Depuration Pesticide metabolite

Preferential Accumulation as Major Degradation Product in Bacterial Culture: 2-Oxo-molinate vs. 4-Oxo-molinate and Other Metabolites

In batch cultures of a defined mixed bacterial culture (DC) capable of mineralizing molinate, 2‑oxo‑molinate was identified and accumulated as the major degradation product at concentrations below 0.133 mg L⁻¹ when initial molinate was ~187 mg L⁻¹ [1]. Under identical conditions, the 4‑oxo isomer was not reported as a significant accumulated species, indicating that ring oxidation at the 2‑position is kinetically or enzymatically favoured by this microbial consortium.

Biodegradation Bioremediation Metabolite profiling

Soil Residue Levels: 2-Oxo-molinate vs. 4-Oxo-molinate vs. Molinate in Pot Soil

In a glasshouse pot‑soil study using ¹⁴C‑molinate, residual radioactivity from 2‑oxo‑molinate, 4‑oxo‑molinate, molinate‑acid, and hexamethyleneimine each accounted for less than 1% of total applied ¹⁴C, equivalent to ≤0.02 ppm in soil at harvest [1]. In contrast, intact molinate was distributed uniformly at ~0.06 ppm. The nearly equivalent residual levels of the 2‑oxo and 4‑oxo isomers underscore that neither regioisomer can serve as a sole marker for total oxo‑metabolite burden; both must be independently quantified.

Soil chemistry Environmental residue Pesticide fate

Analytical Standard Purity and Storage: 2-Ketomolinate vs. Molinate Reference Material

The FUJIFILM Wako 2‑Ketomolinate Standard (CAS 24928‑89‑0) is certified at 98.0+% purity by capillary GC and is packaged under argon gas with a prescribed storage temperature of −20°C . In comparison, the corresponding molinate standard (CAS 2212‑67‑1) is also certified at 98.0+% (by capillary GC and qNMR) but is stable at room temperature for ≥2 years and at 120°C for ≥1 month . The more stringent storage requirement (−20°C, argon) for 2‑ketomolinate reflects its higher chemical reactivity due to the activated carbonyl at the 2‑position, a property that must be considered in supply‑chain logistics and laboratory inventory management.

Analytical chemistry Reference material Quality control

Photodegradation Pathway Primacy: 2-Ketomolinate as Major Photoproduct Relative to Other Molinate Degradants

In field‑relevant photodegradation studies, 2‑ketomolinate was reported as the major photoproduct of molinate in water, formed via photooxidation faster than other degradation products [1]. This pathway primacy contrasts with microbial degradation systems where the sulfoxidation pathway (yielding molinate sulfoxide and sulfone) often dominates [2], indicating that the relative importance of 2‑ketomolinate is highly dependent on the environmental compartment studied.

Photochemistry Environmental photolysis Degradation pathway

Recommended Application Scenarios for S-Ethyl 2-oxoazepane-1-carbothioate (2-Ketomolinate) Based on Quantitative Evidence


Regulatory Pesticide Residue Monitoring in Aquatic Organisms

2‑Ketomolinate serves as an essential certified reference standard for LC‑MS/MS or GC‑MS quantitation of the 2‑oxo metabolite in fish tissue. Its BCF of 5.3 matches that of molinate, yet its excretion half‑life is 1.9‑fold longer (4.1 h vs. 2.2 h) [1], making it a more persistent biomarker for molinate exposure. Laboratories conducting environmental monitoring as part of positive‑list compliance or Water Framework Directive surveillance must procure a dedicated 2‑ketomolinate standard, as the parent molinate calibrant cannot be used for retention‑time or ion‑ratio confirmation of the metabolite.

Microbial Biodegradation Pathway Elucidation and Bioremediation Research

In bacterial mixed cultures capable of molinate mineralization, 2‑oxo‑molinate is the principal accumulated intermediate at concentrations ≤0.133 mg L⁻¹ when starting molinate is ~187 mg L⁻¹ [2]. Researchers studying molinate bioremediation must use authentic 2‑ketomolinate to: (a) confirm the identity of the major metabolite by co‑chromatography, (b) calibrate quantitative assays for kinetic modelling of the degradation pathway, and (c) differentiate 2‑oxo from 4‑oxo products, which are not accumulated to the same extent by the DC consortium.

Soil and Plant Residue Fate Studies for Regulatory Dossier Submission

Glasshouse studies with ¹⁴C‑molinate demonstrate that 2‑oxo‑molinate and 4‑oxo‑molinate each constitute <1% of applied radioactivity in soil (≤0.02 ppm) and <3 ppb in rice grain [3]. For GLP residue trials supporting pesticide re‑registration, a certified 2‑ketomolinate analytical standard is required to achieve the low‑level validation (LOQ typically 1–10 ppb) needed to report individual metabolite residues. The 4‑ketomolinate isomer (CAS 70874‑92‑9) is not an acceptable surrogate because it elutes at a different retention time and must be quantified independently.

Photochemical Fate Assessment in Rice Paddy Water

Field and laboratory photolysis experiments identify 2‑ketomolinate as a major photoproduct of molinate in aqueous systems [4]. Environmental fate laboratories conducting OECD 316 phototransformation studies in water require a pure 2‑ketomolinate standard for: (a) identification of the photoproduct by retention time and mass spectral matching, (b) calibration of the photoproduct formation curve, and (c) mass balance accounting. The alternative sulfoxide/sulfone standards are relevant only to the metabolic (non‑photolytic) pathway and cannot substitute for photoproduct quantitation.

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